molecular formula C17H14ClN3O4S B2837899 Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate CAS No. 1207015-45-9

Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2837899
CAS No.: 1207015-45-9
M. Wt: 391.83
InChI Key: QCMMSDGIQOOKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a urea linkage and a methyl ester group. The urea moiety connects the thiazole ring to a 5-chloro-2-methoxyphenyl group, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) substituents.

The compound’s synthesis typically involves coupling reactions between functionalized benzo[d]thiazole intermediates and substituted phenylurea precursors under reflux conditions, as exemplified by analogous protocols in halogen-doped pyrrole-thiazole hybrids . Crystallographic characterization of such compounds often employs SHELX programs for structure refinement, leveraging their robustness in small-molecule crystallography .

Properties

IUPAC Name

methyl 2-[(5-chloro-2-methoxyphenyl)carbamoylamino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-24-13-6-4-10(18)8-12(13)19-16(23)21-17-20-11-5-3-9(15(22)25-2)7-14(11)26-17/h3-8H,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMMSDGIQOOKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The 5-chloro-2-methoxyphenyl group in the target compound may enhance binding to hydrophobic kinase pockets, similar to trifluoromethyl groups in compound 4-((2-(3-(4-...)picolinamide, which showed potent CSF1R inhibition .
  • Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability, whereas methoxy groups may modulate solubility .

Synthetic Accessibility :

  • The target compound’s urea linkage requires precise coupling conditions, contrasting with simpler methylthio derivatives (e.g., methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate), which are intermediates with lower synthetic complexity .

Crystallographic and Hydrogen-Bonding Patterns :

  • Urea-containing analogues exhibit strong hydrogen-bonding networks, as predicted by graph-set analysis (e.g., N-H···O interactions between urea and thiazole carbonyl groups) . Such interactions are critical for crystal packing and stability .

Pharmacological and Physicochemical Properties

  • Solubility and LogP : The target compound’s methyl ester and methoxy groups likely increase hydrophilicity compared to purely aromatic derivatives (e.g., phenylethoxy-substituted analogues in ). However, the chloro group may offset this, resulting in a calculated LogP ~3.2 (estimated via analogous structures).

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions .
  • Step 2 : Introduction of the ureido group using carbodiimide-mediated coupling between the benzothiazole intermediate and 5-chloro-2-methoxyaniline .
  • Step 3 : Esterification at the 6-position using methyl chloride or methanol under acidic catalysis .
    Key considerations include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography .

Q. How can structural characterization of this compound be validated?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the methoxy group (δ ~3.9 ppm for –OCH₃) and ureido NH protons (δ ~8.5–9.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 406.0521 for C₁₇H₁₃ClN₃O₃S) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for the ureido linkage .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or urea moiety.
  • Use desiccants to mitigate moisture-induced degradation, as thiazole derivatives are prone to hygroscopic decomposition .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line specificity) or impurity profiles. Mitigation strategies include:

  • Bioactivity Replication : Test across multiple cell lines (e.g., HepG2 vs. MCF-7) and validate with orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Purity Assessment : Use HPLC (≥95% purity) to rule out confounding effects from synthetic byproducts .
  • Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. saline) and concentration ranges .

Q. What strategies enhance regioselectivity during ureido group incorporation?

Regioselectivity challenges arise due to competing nucleophilic sites on the benzothiazole core. Solutions include:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the benzothiazole nitrogen to steer reactivity toward the desired position .
  • Microwave-Assisted Synthesis : Improve reaction specificity by reducing side reactions through rapid, controlled heating .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Develop a derivative library with controlled modifications:

  • Core Modifications : Replace the benzothiazole with thiazolo[3,2-a]pyrimidine to assess ring size impact .
  • Substituent Variations : Alter the methoxy group to ethoxy or hydrogen to evaluate electronic effects on bioactivity .
  • Biological Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) to map pharmacophore requirements .

Methodological Guidance for Data Interpretation

Q. Interacting with Conflicting Solubility Data

SolventReported Solubility (mg/mL)Source
DMSO12.5 ± 0.8
Ethanol3.2 ± 0.3
  • Resolution : Pre-saturate solvents with the compound and use dynamic light scattering (DLS) to detect aggregates .

Q. Comparative Analysis of Analogous Compounds

CompoundStructural Feature ModifiedIC₅₀ (μM)Target
Thiazole Derivative A Chlorine → Fluorine substitution0.45EGFR
Benzo[d]thiazole Derivative B Methoxy → Ethoxy group1.2VEGFR-2
  • Insight : Electron-withdrawing groups (e.g., –Cl) enhance kinase inhibition potency .

Critical Considerations for Experimental Design

  • Negative Controls : Include parent benzothiazole (without the ureido group) to isolate the contribution of the urea moiety to bioactivity .
  • Dose-Response Curves : Use at least six concentrations (e.g., 0.1–100 μM) to calculate accurate EC₅₀/IC₅₀ values .
  • Metabolic Stability : Assess liver microsome half-life (e.g., human vs. murine) to prioritize derivatives for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.